molecular formula C6H8N2O B2480656 3-Hydrazinylphenol CAS No. 793635-77-5

3-Hydrazinylphenol

Cat. No.: B2480656
CAS No.: 793635-77-5
M. Wt: 124.143
InChI Key: GWQIHHJJAXBWAO-UHFFFAOYSA-N
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Description

3-Hydrazinylphenol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.143. The purity is usually 95%.
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Scientific Research Applications

1. Energetic Material Development

3-Hydrazinylphenol derivatives have been explored for potential applications in new energetic materials. For instance, conjugated energetic salts based on these derivatives show good thermal stability and acceptable detonation properties, suggesting their use in explosives and propellants (Xu et al., 2014).

2. Anticonvulsant Agents

Some this compound derivatives have been synthesized and found to exhibit significant anticonvulsant activity. These compounds compare favorably with standard anticonvulsant drugs, indicating their potential in the development of new treatments for epilepsy (Chapleo et al., 1986).

3. Spin-Transition Materials

Iron(III) coordination compounds with this compound derivatives demonstrate two-step spin-transition behavior, useful in materials science for magnetic storage and sensors (Tang et al., 2009).

4. Biocompatible Catalysis

Studies have shown that certain this compound derivatives can act as biocompatible catalysts in biological systems, expanding their utility in biomolecular labeling and possibly in medical diagnostics (Blanden et al., 2011).

5. Optical Properties in Metal Complexes

Research on metal complexes involving this compound derivatives has revealed interesting optical properties, suggesting applications in materials science for sensors and optical devices (Mekkey et al., 2020).

6. Molecular Modeling and Spectroscopy

This compound derivatives have been used in molecular modeling and spectroscopy studies, contributing to understanding the electronic and structural properties of various compounds (Bhaskar & Ramachandraiah, 2017).

7. Redox Chemistry and Luminescence

Certain derivatives of this compound exhibit redox activity and luminescence, making them suitable for studies in electrochemistry and potential applications in lighting and display technologies (Ivakhnenko et al., 2020).

8. Building Blocks for Heterocycles

This compound derivatives serve as building blocks for synthesizing novel N-phosphonoalkylheterocycles, contributing to the diversity of chemical compounds for various applications (Li et al., 2003).

9. Anticancer Agent Investigation

Compounds derived from this compound, particularly those related to isatin, have shown promising anticancer activity. These derivatives are being investigated for their potential targets as anticancer agents (Ibrahim et al., 2016).

Mechanism of Action

Target of Action

3-Hydrazinylphenol is a serotonin analog that primarily targets decarboxylase enzymes . These enzymes play a crucial role in the biosynthesis of various neurotransmitters, including serotonin, dopamine, and histamine. By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters in the body .

Mode of Action

As a decarboxylase inhibitor, this compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of its substrate . This interaction results in decreased production of the corresponding neurotransmitters, thereby altering neuronal signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting the decarboxylation step, this compound reduces the production of serotonin from its precursor, 5-hydroxytryptophan . This can have downstream effects on various physiological processes regulated by serotonin, including mood, sleep, and appetite.

Pharmacokinetics

As a small molecule with a molecular weight of 12414 g/mol , it is likely to have good bioavailability and can be distributed throughout the body

Result of Action

The inhibition of decarboxylase enzymes by this compound leads to a decrease in the levels of certain neurotransmitters . This can result in various molecular and cellular effects, depending on the specific neurotransmitter affected. For example, reduced serotonin levels can affect mood and sleep, while decreased dopamine levels can impact movement and reward-related behavior .

Biochemical Analysis

Biochemical Properties

3-Hydrazinylphenol interacts with various enzymes and proteins in biochemical reactions. It has been shown to have anti-inflammatory properties in vitro studies

Cellular Effects

This compound has been shown to have antiviral and antitumor effects, which are thought to be due to its inhibition of dopamine decarboxylase . It influences cell function by interacting with the 5-HT1A receptor

Molecular Mechanism

The molecular mechanism of this compound involves its role as a decarboxylase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact details of these interactions are still being studied.

Properties

IUPAC Name

3-hydrazinylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-8-5-2-1-3-6(9)4-5/h1-4,8-9H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQIHHJJAXBWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred, ice cooled solution of 3-aminophenol (2.00 g, 18.3 mmol) in concentrated HCl (20 mL) was added dropwise a solution of sodium nitrite (1.33 g, 19.24 mmol) in H2O (10 mL), ensuring the internal temperature did not exceed 10° C. After 10 min, a solution of tin (II) chloride (7.645 g, 40.3 mmol) in concentrated HCl (10 mL) was added dropwise, and the ice bath removed. After stirring at RT for 45 min, the reaction was basified to pH 10 with careful addition of 10 M NaOH solution (50 mL), and then extracted with EtOAc (3×). The organic extracts were dried over MgSO4, concentrated in vacuo and triturated with Et2O to afford the title compound as a brown solid (353 mg, 16%). 1H NMR (300 MHz, d6-DMSO): 3.83 (2H, br s), 5.96-6.02 (1H, m), 6.15-6.21 (1H, m), 6.22 (1H, t, J=2.2 Hz), 6.52 (1H, br s), 6.84 (1H, t, J=8.0 Hz), 8.91 (1H, br s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7.645 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
16%

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